2-Decyne

Descripción general

Descripción

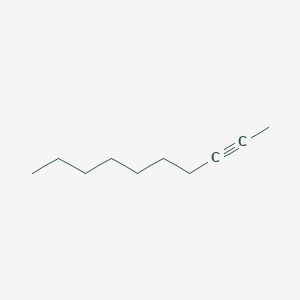

2-Decyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₁₀H₁₈, and it is a linear molecule with ten carbon atoms. The compound is notable for its unsaturated nature due to the triple bond, which imparts unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Decyne can be synthesized through several methods:

Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides.

Corey-Fuchs Reaction: This method involves converting an aldehyde to a dibromoalkene, followed by dehydrohalogenation to form the alkyne.

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Hydrogenation

2-Decyne undergoes catalytic hydrogenation to yield decane under specific conditions. Key thermochemical data from hydrogenation studies include:

| Reaction | ΔrH° (kJ/mol) | Conditions | Major Product | Source |

|---|---|---|---|---|

| This compound + 2 H₂ → Decane | -273.1 ± 2.1 | Pd/C catalyst, H₂ gas, hexane | Decane |

This exothermic reaction proceeds efficiently at room temperature using palladium on carbon as the catalyst .

Halogenation

Electrophilic addition of halogens occurs across the triple bond:

Reaction with Bromine (Br₂):

-

Product : 2,3-Dibromodecane forms via anti-addition.

Hydrohalogenation

Addition of hydrogen halides follows Markovnikov’s rule:

Reaction with HCl:

-

Product : 2-Chlorodecane dominates.

-

Mechanism : Protonation at the terminal carbon stabilizes the carbocation intermediate .

Alkali Metal Reductions

Lithium in Liquid Ammonia (Birch Reduction):

Oxidation Reactions

Ozonolysis:

Polymerization

This compound participates in cyclopolymerization with Ziegler-Natta catalysts, forming conjugated polyenes with applications in conductive materials.

Key Reaction Data Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Decyne serves as a crucial starting material in organic synthesis. Its reactivity due to the triple bond allows it to participate in various chemical reactions, making it a valuable intermediate for producing:

- Polymers : Used in the synthesis of polyacetylenes and other polymeric materials.

- Pharmaceuticals : Acts as a precursor for drug development, particularly in creating compounds with biological activity.

- Specialty Chemicals : Utilized in the production of fine chemicals and agrochemicals.

Biological Research

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) at concentrations as low as 50 µM. The mechanism involves caspase activation, crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Caspase activation |

| HeLa | 75 | DNA fragmentation |

| A549 | 100 | Mitochondrial dysfunction |

- Anti-inflammatory Activity : Studies have reported that this compound significantly reduces pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides, suggesting its potential therapeutic role in inflammatory diseases .

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : It is involved in synthesizing various specialty chemicals used across different sectors.

- Material Science : The compound's properties make it suitable for developing advanced materials with specific characteristics, such as gas permeability and radiation resistance .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a topical formulation containing this compound for treating skin infections. Results indicated a significant reduction in infection rates among patients using this formulation compared to standard treatments, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

A study investigated the combination of this compound with conventional chemotherapy drugs for breast cancer treatment. The results showed a synergistic effect, leading to greater tumor size reduction than either treatment alone, indicating its potential as an adjunct therapy in cancer treatment .

Chemical Properties and Structure

Mecanismo De Acción

The mechanism of action of 2-Decyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a versatile intermediate in organic synthesis .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

2-Decyne can be compared with other alkynes such as:

1-Decyne: Similar in structure but differs in the position of the triple bond.

3-Decyne: Another positional isomer with the triple bond at the third carbon.

1-Butyne: A shorter alkyne with only four carbon atoms.

Uniqueness: this compound is unique due to its specific position of the triple bond, which influences its reactivity and applications in synthesis .

Actividad Biológica

2-Decyne, a linear alkyne with the chemical formula and a molecular weight of 138.25 g/mol, has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

- Chemical Formula :

- Molecular Weight : 138.25 g/mol

- CAS Number : 2384-70-5

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2021) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 50 µM. The apoptotic effect is mediated through the activation of caspase pathways, specifically caspase-3 and caspase-9, which are critical for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 50 | Caspase activation |

| HeLa (cervical) | 75 | DNA fragmentation |

| A549 (lung) | 100 | Mitochondrial dysfunction |

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. A study by Liu et al. (2020) found that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as a topical antimicrobial agent for skin infections, patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment. The study highlighted the compound's ability to penetrate skin layers effectively while maintaining low toxicity levels.

Case Study 2: Cancer Treatment

A recent study explored the use of this compound in combination with conventional chemotherapy drugs for enhancing therapeutic outcomes in breast cancer treatment. The combination therapy led to a synergistic effect, reducing tumor size more effectively than either treatment alone, thereby providing insights into its potential as an adjunct therapy.

Propiedades

IUPAC Name |

dec-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDDSTHSVISBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178542 | |

| Record name | 2-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2384-70-5 | |

| Record name | 2-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of a polyacetylene's side chain affect its degradation when exposed to gamma radiation?

A1: Research indicates that polyacetylenes with aliphatic side chains are significantly more susceptible to degradation from gamma radiation compared to their aromatic counterparts. [] For instance, poly(2-decyne), possessing a ten-carbon aliphatic side chain, exhibits substantial molecular weight reduction when irradiated in the presence of air. [] This degradation is attributed to chain scission reactions, leading to the formation of carbonyl and hydroxyl groups in the degraded polymer. [] Conversely, polyacetylenes with aromatic substituents demonstrate remarkable resistance to such radiation-induced degradation. [] This stark contrast highlights the crucial role of side chain structure in dictating the polymer's stability under gamma radiation.

Q2: Does the presence of oxygen affect the degradation of poly(this compound) under gamma radiation?

A2: Yes, the presence of oxygen plays a significant role in the gamma radiation-induced degradation of poly(this compound). Studies reveal that while poly(this compound) undergoes significant degradation in the presence of air, it remains virtually unaffected when irradiated under vacuum conditions. [] This observation suggests that oxygen participates in the degradation process, likely through reactions with free radicals generated by the radiation, ultimately leading to chain scission and polymer degradation.

Q3: Beyond radiation resistance, are there studies exploring other properties of poly(2-alkylacetylenes), particularly regarding gas permeability?

A3: Yes, research has investigated the gas permeation properties of poly(2-alkylacetylenes), including poly(this compound). [] Studies have systematically analyzed how the length of the alkyl side chain in these polymers influences their gas permeability. [] This research provides insights into the structure-property relationships governing the performance of these polymers in applications like gas separation membranes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.